molecular formula C9H17NO B1377403 1-Azaspiro[3.5]nonan-7-ylmethanol CAS No. 1432680-80-2

1-Azaspiro[3.5]nonan-7-ylmethanol

Cat. No.: B1377403
CAS No.: 1432680-80-2
M. Wt: 155.24 g/mol
InChI Key: NNUZBNFCBPYLBC-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonan-7-ylmethanol is a spirocyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by a spirocyclic structure, which consists of a nonane ring fused to a nitrogen-containing azaspiro ring

Preparation Methods

The synthesis of 1-Azaspiro[35]nonan-7-ylmethanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.

Chemical Reactions Analysis

1-Azaspiro[3.5]nonan-7-ylmethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azaspiro[3.5]nonan-7-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a scaffold for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.5]nonan-7-ylmethanol involves its interaction with specific molecular targets. One notable target is the enzyme fatty acid amide hydrolase (FAAH), where the compound acts as an inhibitor. This inhibition can modulate the levels of fatty acid amides, which are involved in various physiological processes . The spirocyclic structure of the compound contributes to its binding affinity and selectivity for FAAH.

Comparison with Similar Compounds

1-Azaspiro[3.5]nonan-7-ylmethanol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-azaspiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-8-1-3-9(4-2-8)5-6-10-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUZBNFCBPYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302037
Record name 1-Azaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-80-2
Record name 1-Azaspiro[3.5]nonane-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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